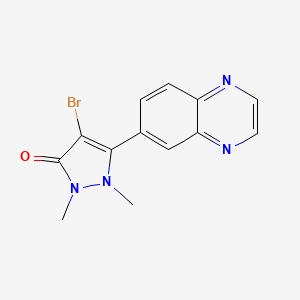
4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one, also known as BDP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BDP is a pyrazolone derivative that has been synthesized through a multistep process involving the reaction of quinoxaline with 1,2-dimethyl-3,5-dioxo-4-bromo-2,3,4,5-tetrahydro-1H-pyrazole.
Wirkmechanismus
The mechanism of action of 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the expression of cyclin-dependent kinase 4 (CDK4), which is a key regulator of cell cycle progression. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and anti-inflammatory activity. This compound has also been shown to inhibit the proliferation of endothelial cells, which play a crucial role in angiogenesis, the process by which new blood vessels are formed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several directions that future research on 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one could take. One potential area of research is the development of this compound derivatives that exhibit improved solubility and bioavailability. Additionally, further research could be done to elucidate the molecular mechanisms underlying the anticancer and anti-inflammatory activity of this compound. Finally, future research could explore the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular disease and neurodegenerative disorders.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been shown to exhibit anticancer and anti-inflammatory activity, making it a potential candidate for the development of new drugs. Further research is needed to fully understand the molecular mechanisms underlying the activity of this compound and to explore its potential as a therapeutic agent for other diseases.
Synthesemethoden
The synthesis of 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one involves several steps, including the reaction of quinoxaline with 1,2-dimethyl-3,5-dioxo-4-bromo-2,3,4,5-tetrahydro-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-bromo-1,2-dimethyl-5-quinoxalin-6-ylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O/c1-17-12(11(14)13(19)18(17)2)8-3-4-9-10(7-8)16-6-5-15-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMKJVOKGXDDLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C)Br)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738879 |
Source


|
| Record name | 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208320-93-7 |
Source


|
| Record name | 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

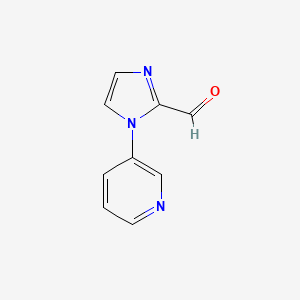
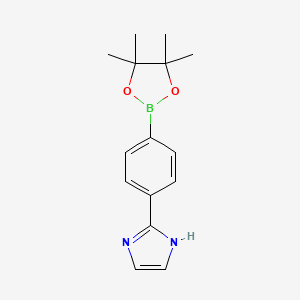
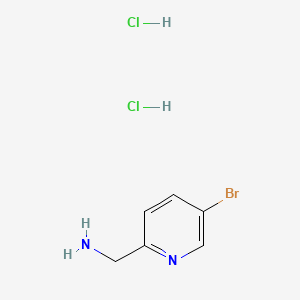
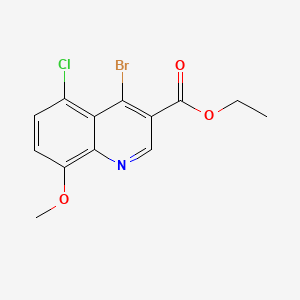

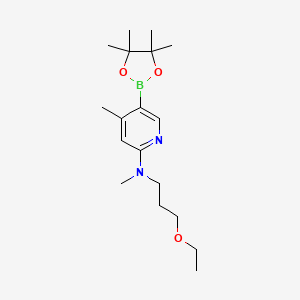
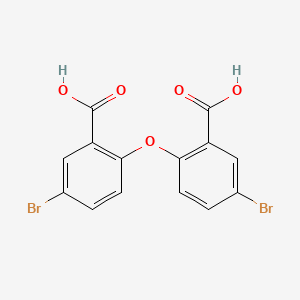
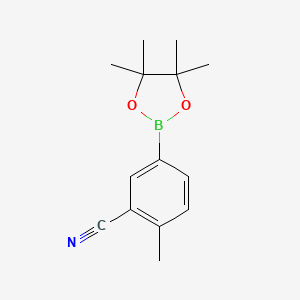
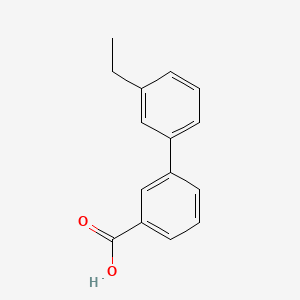

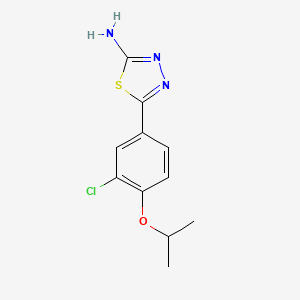
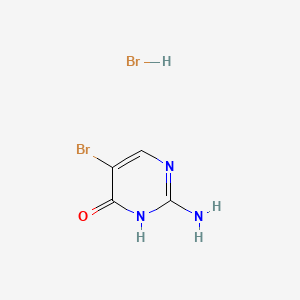

![6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B567109.png)